molecular formula C8H10O2S B3389536 1-(5-Ethylthien-2-yl)-2-hydroxyethanone CAS No. 927802-96-8

1-(5-Ethylthien-2-yl)-2-hydroxyethanone

Cat. No. B3389536
CAS RN: 927802-96-8
M. Wt: 170.23
InChI Key: PFDATDQGSRVTKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(5-Ethylthien-2-yl)-2-hydroxyethanone, also known as ETHEK, is a chemical compound that has been of interest to researchers due to its potential applications in various fields. This compound is a thienyl ketone derivative that has been synthesized and studied extensively over the years.

Mechanism of Action

The mechanism of action of 1-(5-Ethylthien-2-yl)-2-hydroxyethanone is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways that are involved in inflammation and cancer cell growth. 1-(5-Ethylthien-2-yl)-2-hydroxyethanone has been shown to inhibit the activity of COX-2, an enzyme that is involved in the production of inflammatory prostaglandins, and to downregulate the expression of certain genes that are involved in cancer cell proliferation.
Biochemical and Physiological Effects:
1-(5-Ethylthien-2-yl)-2-hydroxyethanone has been shown to have anti-inflammatory and anti-cancer effects in various in vitro and in vivo models. In animal studies, 1-(5-Ethylthien-2-yl)-2-hydroxyethanone has been shown to reduce the production of inflammatory cytokines and to inhibit the growth of cancer cells. 1-(5-Ethylthien-2-yl)-2-hydroxyethanone has also been shown to have antioxidant properties, which may contribute to its anti-inflammatory effects.

Advantages and Limitations for Lab Experiments

One advantage of 1-(5-Ethylthien-2-yl)-2-hydroxyethanone is its relatively simple synthesis, which makes it readily available for research purposes. 1-(5-Ethylthien-2-yl)-2-hydroxyethanone also has a well-defined chemical structure, which allows for easy characterization and analysis. However, one limitation of 1-(5-Ethylthien-2-yl)-2-hydroxyethanone is its low solubility in water, which can make it difficult to work with in certain experimental settings.

Future Directions

There are several potential future directions for research on 1-(5-Ethylthien-2-yl)-2-hydroxyethanone. One area of interest is the development of 1-(5-Ethylthien-2-yl)-2-hydroxyethanone-based drugs for the treatment of inflammatory diseases and cancer. Another area of interest is the use of 1-(5-Ethylthien-2-yl)-2-hydroxyethanone as a building block for the synthesis of novel materials with potential applications in organic electronics. Additionally, further studies are needed to fully understand the mechanism of action of 1-(5-Ethylthien-2-yl)-2-hydroxyethanone and to identify its potential therapeutic targets.

Scientific Research Applications

1-(5-Ethylthien-2-yl)-2-hydroxyethanone has been studied for its potential applications in various scientific fields, including medicinal chemistry, materials science, and organic electronics. In medicinal chemistry, 1-(5-Ethylthien-2-yl)-2-hydroxyethanone has been shown to have anti-inflammatory and anti-cancer properties, making it a potential candidate for drug development. In materials science, 1-(5-Ethylthien-2-yl)-2-hydroxyethanone has been used as a building block for the synthesis of novel conjugated polymers with potential applications in organic electronics.

properties

IUPAC Name

1-(5-ethylthiophen-2-yl)-2-hydroxyethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10O2S/c1-2-6-3-4-8(11-6)7(10)5-9/h3-4,9H,2,5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFDATDQGSRVTKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(S1)C(=O)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(5-Ethylthien-2-yl)-2-hydroxyethanone
Reactant of Route 2
1-(5-Ethylthien-2-yl)-2-hydroxyethanone
Reactant of Route 3
Reactant of Route 3
1-(5-Ethylthien-2-yl)-2-hydroxyethanone
Reactant of Route 4
1-(5-Ethylthien-2-yl)-2-hydroxyethanone
Reactant of Route 5
Reactant of Route 5
1-(5-Ethylthien-2-yl)-2-hydroxyethanone
Reactant of Route 6
1-(5-Ethylthien-2-yl)-2-hydroxyethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.